4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic compound that features a combination of several functional groups, including a sulfonyl group, a piperidine ring, and a pyranone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through the cyclization of appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like chlorosulfonic acid or sulfonyl chlorides.
Attachment of the Pyranone Moiety: The pyranone structure is typically formed through cyclization reactions involving appropriate diketones or ketoesters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Sulfinyl and sulfhydryl derivatives.
Substitution Products: Amino, thiol, and alkoxy derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis .
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological targets can provide insights into its potential therapeutic applications .
Medicine
In medicine, this compound could be explored for its pharmacological properties. Its structural features suggest it might interact with specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique functional groups present in its structure .
Mechanism of Action
The mechanism of action of 4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors through its functional groups. For example, the sulfonyl group can form strong interactions with amino acid residues in proteins, while the piperidine ring can enhance binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one: Unique due to its combination of sulfonyl, piperidine, and pyranone moieties.
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-2H-pyran-2-one: Lacks the methyl group, which may affect its reactivity and binding properties.
4-((1-((5-chloro-2-methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-thione: Contains a thione group instead of a carbonyl, which can alter its chemical behavior and biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-[1-(5-chloro-2-methoxyphenyl)sulfonylpiperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO6S/c1-12-9-15(11-18(21)25-12)26-14-5-7-20(8-6-14)27(22,23)17-10-13(19)3-4-16(17)24-2/h3-4,9-11,14H,5-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRNOOAAHGHFFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.